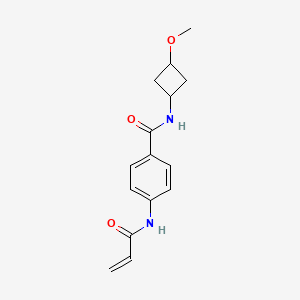
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide, also known as MCB-613, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCB-613 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves its binding to PGC-1α, which leads to an increase in its activity. This, in turn, leads to an increase in mitochondrial biogenesis and oxidative metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects, which could be mediated through its interaction with PGC-1α.
Biochemical and Physiological Effects
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on PGC-1α, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been shown to increase insulin sensitivity in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is its specificity for PGC-1α, which makes it a useful tool for studying the role of this protein in various physiological processes. However, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a relatively new compound, and more research is needed to fully understand its limitations and potential side effects.
Direcciones Futuras
There are several areas of future research that could be explored with N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide could be used as a tool for studying the role of PGC-1α in other physiological processes, such as exercise-induced adaptations. Further research is also needed to fully understand the safety and efficacy of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide in humans.
Métodos De Síntesis
The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that starts with the reaction of 3-methoxycyclobutanone with ethyl chloroacetate to form ethyl 3-methoxycyclobutylacetate. This is followed by a series of reactions that ultimately result in the formation of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been the subject of a significant amount of scientific research due to its potential therapeutic applications. One area of research has focused on its ability to regulate the activity of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a protein that plays a key role in energy metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the activity of PGC-1α, which could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-(3-methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-13(9-12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOCCDOHQSAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)
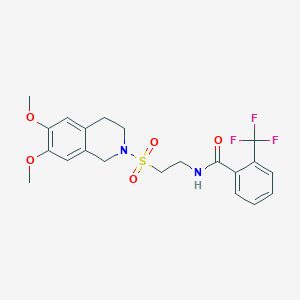
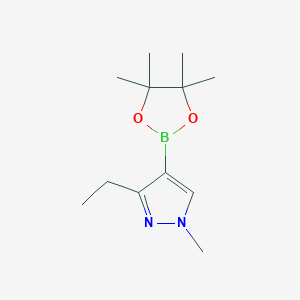

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)
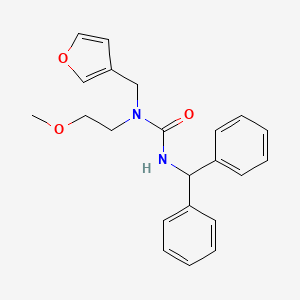
![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)
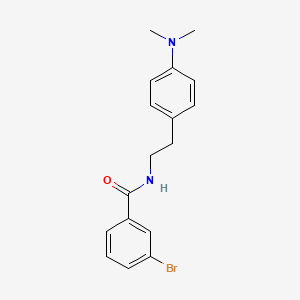
![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)
![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)
